molecular formula C14H24N2 B15344328 1,2-Ethanediamine, N'-phenyl-N,N,N'-triethyl- CAS No. 5700-65-2

1,2-Ethanediamine, N'-phenyl-N,N,N'-triethyl-

Katalognummer: B15344328
CAS-Nummer: 5700-65-2
Molekulargewicht: 220.35 g/mol
InChI-Schlüssel: BXEFFCMWYFJKBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,N’-triethyl-N’-phenylethane-1,2-diamine is an organic compound with the molecular formula C14H24N2 It is a diamine derivative characterized by the presence of ethyl and phenyl groups attached to the nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’-triethyl-N’-phenylethane-1,2-diamine typically involves the reaction of ethylenediamine with triethylamine and phenyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves heating the reactants in a suitable solvent, such as ethanol or methanol, and using a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of N,N,N’-triethyl-N’-phenylethane-1,2-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions: N,N,N’-triethyl-N’-phenylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halides, alkylating agents; reactions are often conducted in polar solvents under reflux conditions.

Major Products:

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N,N,N’-triethyl-N’-phenylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N,N,N’-triethyl-N’-phenylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Vergleich Mit ähnlichen Verbindungen

  • N,N,N’-triethyl-N’-phenylethane-1,2-diamine
  • N,N,N’,N’-tetramethylethylenediamine
  • N,N-diethylethylenediamine

Comparison: N,N,N’-triethyl-N’-phenylethane-1,2-diamine is unique due to the presence of both ethyl and phenyl groups, which impart distinct chemical and physical properties Compared to N,N,N’,N’-tetramethylethylenediamine, it has a higher molecular weight and different reactivity patterns

Eigenschaften

CAS-Nummer

5700-65-2

Molekularformel

C14H24N2

Molekulargewicht

220.35 g/mol

IUPAC-Name

N,N,N'-triethyl-N'-phenylethane-1,2-diamine

InChI

InChI=1S/C14H24N2/c1-4-15(5-2)12-13-16(6-3)14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3

InChI-Schlüssel

BXEFFCMWYFJKBI-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCN(CC)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.